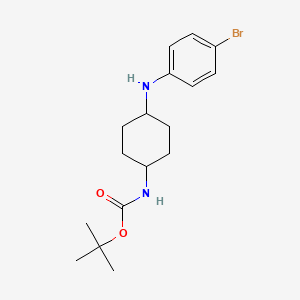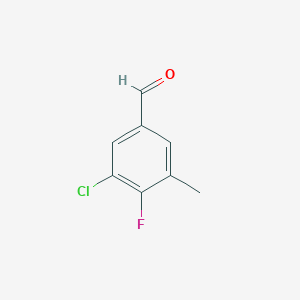
3-Chloro-4-fluoro-5-methylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-fluoro-5-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C8H6ClFO. This compound is characterized by the presence of chlorine, fluorine, and methyl substituents on the benzene ring, along with an aldehyde functional group. It is used in various chemical syntheses and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluoro-5-methylbenzaldehyde typically involves the halogenation of 4-methylbenzaldehyde followed by selective substitution reactions. One common method includes:
Halogenation: Starting with 4-methylbenzaldehyde, chlorine and fluorine atoms are introduced to the benzene ring through electrophilic aromatic substitution reactions.
Reaction Conditions: The reactions are usually carried out in the presence of catalysts such as iron(III) chloride for chlorination and silver fluoride for fluorination. The reaction temperature and solvent choice (e.g., acetonitrile) are crucial for achieving high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing by-products and optimizing the overall efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-fluoro-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-4-fluoro-5-methylbenzoic acid.
Reduction: 3-Chloro-4-fluoro-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-fluoro-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-fluoro-5-methylbenzaldehyde depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and interaction with other molecules, potentially affecting enzyme activity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Similar in structure but with a trifluoromethyl group instead of a methyl group.
3-Fluoro-4-methylbenzaldehyde: Lacks the chlorine atom but has similar reactivity.
4-Chloro-3-fluoro-5-methylbenzaldehyde: Positional isomer with chlorine and fluorine atoms in different positions.
Uniqueness
3-Chloro-4-fluoro-5-methylbenzaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. The combination of chlorine, fluorine, and methyl groups on the benzene ring provides distinct steric and electronic effects, making it a valuable compound in synthetic chemistry.
Eigenschaften
Molekularformel |
C8H6ClFO |
|---|---|
Molekulargewicht |
172.58 g/mol |
IUPAC-Name |
3-chloro-4-fluoro-5-methylbenzaldehyde |
InChI |
InChI=1S/C8H6ClFO/c1-5-2-6(4-11)3-7(9)8(5)10/h2-4H,1H3 |
InChI-Schlüssel |
XNWIUMFSLQGKGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1F)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


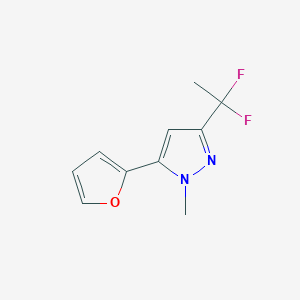
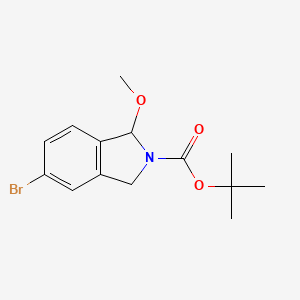
![2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone](/img/structure/B13914048.png)
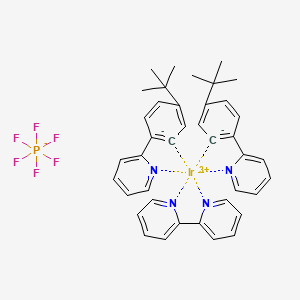
![5-Fluoro-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13914055.png)
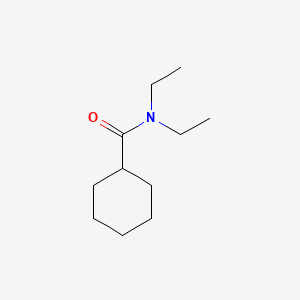
![5-Methoxy-3,3-dimethyl-2-oxo-2,3-dihydro-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B13914063.png)
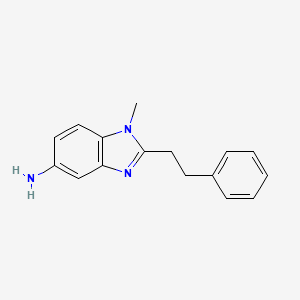
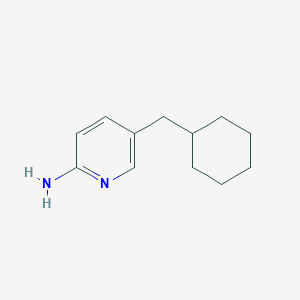
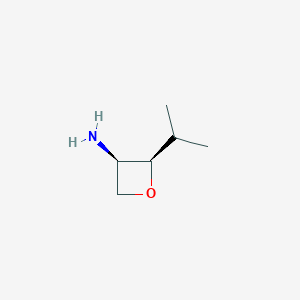
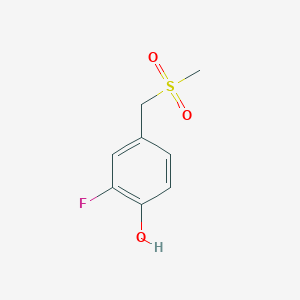
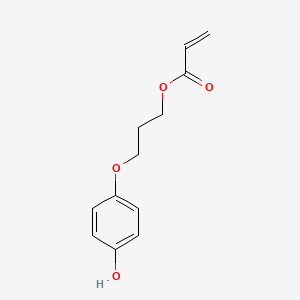
![Tert-butyl N-[(6-oxo-3-piperidyl)methyl]carbamate](/img/structure/B13914116.png)
